2-Undecenoic Acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-undec-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBBVTAVILYDIO-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859617 |

Source

|

| Record name | trans-2-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15790-94-0, 4189-02-0 |

Source

|

| Record name | trans-2-Undecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Undecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Undecenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Undecenoic Acid: A Technical Whitepaper on its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecenoic acid, an α,β-unsaturated monocarboxylic acid, is a versatile chemical intermediate with significant applications in various industrial and research sectors. This document provides a comprehensive overview of its chemical and physical properties, structural characteristics, and key experimental protocols for its synthesis and analysis. Furthermore, it delves into its biological activities, particularly its antifungal mechanism of action, offering insights for researchers in drug development and material science.

Chemical Structure and Identification

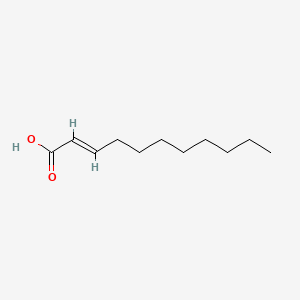

This compound is an eleven-carbon unsaturated fatty acid characterized by a double bond between the second and third carbon atoms. The IUPAC name for the most common isomer is (E)-undec-2-enoic acid, indicating a trans configuration of the double bond.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₂ | [1][2][3] |

| Molecular Weight | 184.28 g/mol | [1][2][3] |

| IUPAC Name | (E)-undec-2-enoic acid | [4][5] |

| CAS Number | 4189-02-0, 15790-94-0 (trans-isomer) | [1][2][4] |

| Appearance | Colorless to light orange/yellow clear liquid | [1] |

| Melting Point | 10 - 12 °C | [1] |

| Boiling Point | 295.4 °C at 760 mmHg | [2] |

| Density | 0.910 - 0.929 g/cm³ | [1][2] |

| Refractive Index | 1.460 | [1] |

| Water Solubility | 28.17 mg/L at 25 °C (estimated) | [6] |

| XlogP3-AA | 4.3 (estimated) | [6] |

Spectroscopic Data

The structural identification and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the vinyl protons of the α,β-unsaturated system, the carboxylic acid proton, and the aliphatic chain protons.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carboxyl carbon, the two olefinic carbons, and the carbons of the alkyl chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the alkene, and the C-H stretches of the aliphatic chain.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound and its derivatives, such as the methyl ester (FAME) or trimethylsilyl (TMS) ester, can be used for its identification. The FAME derivative shows a characteristic ion at m/z 74 due to McLafferty rearrangement, while the TMS derivative exhibits a prominent ion at m/z 73.[7] The molecular ion peak for the underivatized acid is observed at m/z 184.

Experimental Protocols

Synthesis of 10-Undecenoic Acid (a related isomer)

A common laboratory-scale synthesis for a related isomer, 10-undecenoic acid, involves the dehydrobromination of 10,11-dibromohendecanoic acid.[8]

Workflow for Synthesis of 10-Undecynoic Acid (an intermediate)

Caption: Synthesis workflow for 10-undecynoic acid.

Detailed Steps:

-

Bromination: 10-Undecenoic acid is dissolved in dry ether and cooled to below 0°C. Bromine is added dropwise with constant stirring until the bromine color persists, yielding 10,11-dibromohendecanoic acid.[8]

-

Dehydrobromination: Sodamide is prepared in liquid ammonia. The ethereal solution of 10,11-dibromohendecanoic acid is then slowly added to the sodamide suspension and stirred for 6 hours. The reaction is quenched by the slow addition of solid ammonium chloride.[8]

-

Work-up and Purification: The aqueous solution is acidified with hydrochloric acid and extracted with ether. The combined ethereal extracts are washed, dried, and the solvent is removed. The resulting crude product is purified by fractional distillation followed by crystallization from petroleum ether to yield 10-undecynoic acid.[8]

Purification by Three-Stage Molecular Distillation

For industrial-scale purification to achieve high-purity undecylenic acid (>98.5%), a three-stage molecular distillation process is employed.[9]

Workflow for Molecular Distillation Purification

Caption: Three-stage molecular distillation process.

Procedure:

-

First-Stage Thin Film Distillation: The crude undecylenic acid is fed into a thin-film distiller under a vacuum of -0.085 to -0.095 MPa and a temperature of 50-80°C for dehydration and degassing.[9]

-

Second-Stage Molecular Distillation: The output from the first stage is directly fed into a second-stage molecular distiller to remove low boiling point impurities. This stage operates at a vacuum of 100 Pa to -0.1 MPa and a temperature of 50-70°C.[9]

-

Third-Stage Molecular Distillation: The material is then fed into a third-stage molecular distiller at a vacuum of 100 Pa to -0.1 MPa and a temperature of 80-95°C to yield the high-purity undecylenic acid.[9]

Sample Preparation for HPLC Analysis

For the quantitative analysis of undecenoic acid in formulations like antifungal sprays, the following sample preparation protocol can be used.

Protocol:

-

Sonicate samples for 30 minutes in acetonitrile.

-

Filter the solution using a 0.45 µm hydrophobic PTFE filter.

-

Dilute the filtered sample with the mobile phase before injection.

Biological Activity and Mechanism of Action

Undecenoic acid is well-recognized for its potent antifungal properties, particularly against dermatophytes.[1][10] Its mechanism of action is multifaceted, primarily targeting the fungal cell membrane and related metabolic pathways.

The primary modes of action include:

-

Disruption of Cell Membrane Integrity: The unsaturated fatty acid integrates into the lipid bilayer of the fungal cell membrane, leading to destabilization and increased permeability. This results in the leakage of essential intracellular components and ultimately cell death.[1]

-

Inhibition of Ergosterol Synthesis: Undecenoic acid interferes with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][2][10][11] By inhibiting this pathway, it compromises the structural and functional integrity of the membrane.[1]

-

Induction of Oxidative Stress: It can trigger oxidative stress, leading to the generation of reactive oxygen species (ROS) that cause damage to the cell membrane and cell wall.[2][10]

-

Alteration of Gene Expression: Studies have shown that undecenoic acid can modulate the expression of fungal genes that are critical for virulence and metabolism.[10]

Antifungal Signaling Pathway

Caption: Antifungal mechanism of this compound.

Safety and Handling

This compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][5]

-

Handling: Wear protective gloves, clothing, and eye/face protection. Wash hands and any exposed skin thoroughly after handling. Avoid ingestion and inhalation.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable compound for researchers and professionals in drug development and chemical synthesis. Its well-defined chemical properties, coupled with its potent antifungal activity, make it a subject of continued interest. The experimental protocols outlined in this document provide a practical guide for its synthesis, purification, and analysis, while the elucidation of its mechanism of action offers a basis for the development of new therapeutic agents.

References

- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. trans-2-undecenoic acid [webbook.nist.gov]

- 4. trans-2-undecenoic acid [webbook.nist.gov]

- 5. This compound | C11H20O2 | CID 5282728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is Undecenoic Acid used for? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN102417447B - Production method of undecylenic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of (E)-undec-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (E)-undec-2-enoic acid, a low-melting point α,β-unsaturated carboxylic acid. The following sections detail the crystallographic data, molecular geometry, and the experimental protocols utilized for its structural determination, offering a comprehensive resource for researchers in crystallography, medicinal chemistry, and materials science.

Crystallographic and Molecular Data

The crystal structure of (E)-undec-2-enoic acid reveals a well-ordered arrangement of molecules in the solid state. The key crystallographic data and refinement parameters are summarized in Table 1.

| Table 1: Crystal Data and Structure Refinement for (E)-undec-2-enoic acid | |

| Empirical Formula | C₁₁H₂₀O₂ |

| Formula Weight | 184.27 |

| Temperature | 150 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 4.6346 (4) Å |

| b | 5.4200 (5) Å |

| c | 22.7564 (19) Å |

| α | 88.386 (2)° |

| β | 88.357 (2)° |

| γ | 78.340 (2)° |

| Volume | 559.46 (8) ų |

| Z | 2 |

| Density (calculated) | 1.093 Mg/m³ |

| Absorption Coefficient | 0.074 mm⁻¹ |

| Data Collection and Refinement | |

| Reflections collected | 13660 |

| Independent reflections | 2687 [R(int) = 0.0224] |

| Goodness-of-fit on F² | 1.101 |

| Final R indices [I>2σ(I)] | R1 = 0.0471, wR2 = 0.1298 |

| R indices (all data) | R1 = 0.0543, wR2 = 0.1342 |

Molecular and Crystal Structure Analysis

The molecule of (E)-undec-2-enoic acid exhibits distinct conformational features. The acrylic acid fragment, encompassing the carboxylic group and the adjacent three carbon atoms (C1/C2/C3/C4), is planar, with a root-mean-square deviation of 0.008 Å.[1] In contrast, the octyl hydrocarbon tail (from C4 to C11) adopts a nearly fully staggered conformation.[1] The angle between the least-squares mean line through the octyl chain and the normal to the plane of the acrylic acid fragment is 60.10 (13)°.[1][2]

In the crystal, molecules of (E)-undec-2-enoic acid form centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds between their carboxylic acid groups.[1][2] These dimers are further organized into layers parallel to the (041) plane, creating a structure characterized by alternating polar headgroups and hydrophobic hydrocarbon chains.[1]

Experimental Protocols

Synthesis and Crystallization of (E)-undec-2-enoic Acid

The synthesis of (E)-undec-2-enoic acid was adapted from the Knoevenagel and Doebner condensation reaction.[1]

-

Reaction Setup: Malonic acid (25.0 g, 240.2 mmol) was dissolved in dry pyridine (38.0 g, 480.5 mmol) at room temperature in a three-necked flask equipped with a magnetic stir bar and a reflux condenser under a gentle argon flow.[1]

-

Condensation: Nonanal (the corresponding aldehyde) was added in one portion, and the solution was stirred for 72 hours at room temperature.[1]

-

Acidification and Extraction: The resulting solution was cooled to 0 °C and acidified with phosphoric acid (42.5 wt.%). The layers were separated, and the aqueous phase was extracted three times with ethyl acetate.[1]

-

Purification: To remove impurities, the raw acid was converted to its sodium salt by adding an aqueous solution of sodium carbonate. After stirring, the aqueous phase was separated, extracted with ethyl acetate, and then re-acidified with concentrated hydrochloric acid. The organic phase was separated, and the aqueous phase was again extracted with ethyl acetate. The combined organic phases were dried over Na₂SO₄ and the solvent was removed under reduced pressure.[1]

-

Final Product: The crude product was purified by vacuum distillation to yield (E)-undec-2-enoic acid with a purity of >99% (GC).[1]

-

Crystallization: Single crystals suitable for X-ray diffraction were grown by slow evaporation of an ethanolic solution at -30 °C.[1]

X-ray Data Collection and Structure Refinement

-

Data Collection: A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. X-ray diffraction data were collected at 150 K using Mo Kα radiation (λ = 0.71073 Å).[1] A multi-scan absorption correction was applied using SADABS.[1]

-

Structure Solution: The crystal structure was solved using direct methods.

-

Structure Refinement: The structure was refined by full-matrix least-squares on F². The hydrogen atom of the carboxylic acid group was located from the difference Fourier map and refined with Uiso(H) fixed at 1.5 Ueq(O).[1] All other hydrogen atoms were placed in idealized positions and refined using a riding model.[1]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to the final crystal structure determination of (E)-undec-2-enoic acid.

References

An In-depth Technical Guide to the Biological Activity and Mechanism of 2-Undecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecenoic acid, an unsaturated fatty acid, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the antifungal, antibacterial, and anticancer properties of this compound, with a focus on its mechanisms of action. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear conceptual framework for understanding the multifaceted biological effects of this compound.

Introduction

This compound is an alpha,beta-unsaturated monocarboxylic acid.[1] While much of the literature refers to its isomer, 10-undecenoic acid (undecylenic acid), the biological activities are often discussed under the broader term "undecenoic acid." This guide will synthesize findings related to undecenoic acid, specifying the isomer when the distinction is made in the source literature. The primary biological activities of undecenoic acid that have been explored include its potent antifungal effects, its ability to disrupt bacterial communication and biofilm formation, and its emerging potential as an anticancer agent.[2][3][4] This document aims to provide a detailed technical resource for researchers and professionals in drug development by consolidating the current knowledge on the biological activities and underlying mechanisms of this compound.

Antifungal Activity

Undecylenic acid is a well-known antifungal agent and is the active ingredient in many topical over-the-counter antifungal treatments.[5] Its efficacy is attributed to its ability to disrupt fungal cell membranes, inhibit key biosynthetic pathways, and prevent morphological transitions associated with virulence.[6][7]

Mechanism of Action

The antifungal mechanism of undecylenic acid is multifaceted:

-

Disruption of Fungal Cell Membrane: Undecylenic acid integrates into the lipid bilayer of the fungal cell membrane, leading to destabilization and increased permeability. This results in the leakage of essential intracellular components and ultimately cell death.[6]

-

Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Undecylenic acid has been shown to inhibit the synthesis of ergosterol, which compromises the structural and functional integrity of the fungal cell membrane, thereby enhancing its antifungal effect.[3][6] The precise enzymatic target in the ergosterol biosynthesis pathway is an area of ongoing investigation.

-

Inhibition of Morphogenesis: In the pathogenic yeast Candida albicans, the transition from a yeast to a hyphal form is a critical virulence factor. Undecylenic acid has been demonstrated to inhibit this morphological transition, a process known as morphogenesis.[2][7] This inhibition is associated with the downregulation of hyphal-specific genes, such as HWP1.[2]

Quantitative Data: Antifungal Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of undecylenic acid against various fungal species.

| Fungal Species | MIC | Reference |

| Candida albicans | >3 mM (for biofilm inhibition) | [2] |

| Candida albicans | MIC50 < 0.0125% (w/v) in agar | [5] |

| Candida albicans | MIC90 < 0.0125% (w/v) in agar | [5] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standardized methods for antifungal susceptibility testing.[8][9]

-

Inoculum Preparation: A suspension of the fungal isolate (e.g., Candida albicans) is prepared in sterile saline from a 24-hour culture on Sabouraud dextrose agar. The suspension is adjusted to a concentration of 1 x 10^6 cells/mL in RPMI-1640 medium.[3]

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation: Each well is inoculated with 100 µL of the standardized fungal suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control, which can be assessed visually or by measuring the optical density at 492 nm.[3][10]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Caption: Simplified ergosterol biosynthesis pathway highlighting potential enzymatic targets of this compound.

Antibacterial Activity

This compound exhibits antibacterial activity, primarily through the inhibition of quorum sensing (QS), a cell-to-cell communication mechanism that regulates virulence and biofilm formation in many pathogenic bacteria.[4]

Mechanism of Action

Quantitative Data: Antibacterial and Anti-biofilm Activity

The following tables summarize the inhibitory concentrations of 10-undecenoic acid against bacterial quorum sensing and biofilm formation.

Table 2: Quorum Sensing Inhibition by 10-Undecenoic Acid [4]

| Quorum Sensing System | Organism | Concentration | % Inhibition |

| LuxS/AI-2 | Bacillus subtilis | 12.5 - 50 µg/mL | 36 - 64% |

| LasI/LasR | Pseudomonas aeruginosa | 15.625 - 250 µg/mL | 10 - 54% |

Table 3: Anti-biofilm Activity of 10-Undecynoic Acid against Oral Streptococci [2]

| Parameter | Streptococcus mutans & S. sobrinus |

| MIC | 2.5 mg/mL |

| MBC | 5.0 mg/mL |

| MBIC90 | 2.5 mg/mL |

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is a standard method for quantifying biofilm formation.[12][13]

-

Bacterial Culture Preparation: Grow a bacterial culture (e.g., Pseudomonas aeruginosa) overnight in a suitable broth medium (e.g., LB broth).

-

Treatment and Incubation: Dilute the overnight culture and add it to the wells of a 96-well microtiter plate containing various concentrations of this compound. Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: After incubation, discard the planktonic cells by inverting the plate and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing and Solubilization: Wash the wells with water to remove excess stain. Add 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-600 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Signaling Pathway: Quorum Sensing Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 3. Curcumin and 10-undecenoic acid as natural quorum sensing inhibitors of LuxS/AI-2 of Bacillus subtilis and LasI/LasR of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative | MDPI [mdpi.com]

- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. static.igem.org [static.igem.org]

- 12. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 13. researchgate.net [researchgate.net]

Natural Sources and Quantitative Data

An In-depth Technical Guide to the Natural Sources of 2-Undecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural sources of this compound. It details the primary plant species in which this compound and its close chemical relatives are found, presents quantitative data, outlines detailed experimental protocols for extraction and analysis, and illustrates the relevant biosynthetic pathway. It is important to note the distinction between this compound and its more commercially prevalent isomer, 10-undecenoic acid (undecylenic acid), which is typically derived from castor oil and is not the focus of this document.

Scientific literature points primarily to the plant Coriandrum sativum L. (coriander) as a source of C11 compounds. However, research has more frequently identified the presence of (E)-2-undecenal, the aldehyde precursor to this compound, rather than the carboxylic acid itself in significant quantities. The essential oils extracted from coriander leaves and herbs at different growth stages contain a variety of volatile aliphatic compounds.

Entomopathogenic fungi, such as Beauveria bassiana, are known producers of a diverse array of fatty acids and the enzymes responsible for their metabolism. While specific data identifying this compound in these organisms is limited, their enzymatic machinery, including lipases and cytochrome P450s, represents a potential avenue for biocatalytic synthesis. One study analyzing the chemical constituents of a B. bassiana crude extract identified major components such as n-hexadecanoic acid and 9,10-octadecadienoic acid.[1]

The following table summarizes the quantitative data available for this compound's closely related aldehyde and other relevant fatty acids found in Coriandrum sativum.

Table 1: Quantitative Analysis of 2-Undecenal and Related Fatty Acids in Coriandrum sativum

| Compound | Source (Plant Part) | Concentration (% of Essential Oil) | Reference |

| (E)-2-Undecenal | Herb (generative stage) | 2.0% | [2] |

| 2-Undecenal | Leaf | 3.87% | [3] |

| 2-Decenoic Acid | Leaf | 30.8% | [3] |

| Decanal | Herb (generative stage) | 15.3% | [2] |

| Decanal | Leaf | 19.09% | [4] |

| trans-2-Decenal | Leaf | 17.54% | [4] |

| 2-Decen-1-ol | Leaf | 12.33% | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of compounds from natural sources like Coriandrum sativum.

Protocol for Essential Oil Extraction via Hydrodistillation

This protocol is a standard method for extracting volatile compounds from plant material.

-

Sample Preparation: Take a sample of dried coriander seeds (e.g., 10 g) and crush them to increase the surface area for efficient extraction.[5]

-

Apparatus Setup: Assemble a Clevenger-type hydrodistillation apparatus.

-

Hydrodistillation: Place the crushed seeds into a round-bottom flask with a volume of distilled water (e.g., 100 mL).[5] Heat the mixture to its boiling point.

-

Extraction Duration: Allow the distillation process to continue for a set period, typically 3 hours, to ensure complete extraction of the essential oil.[5] The optimal time can range from 40 to 160 minutes to maximize yield.[6]

-

Oil Collection: The essential oil, being less dense than water, will accumulate at the top of the collection tube of the Clevenger apparatus.

-

Separation and Storage: After distillation is complete, carefully separate the oil from the aqueous phase. If necessary, perform a liquid-liquid extraction with a non-polar solvent like hexane to recover all oil traces.[5] Store the obtained essential oil in a sealed vial at a low temperature (e.g., -4°C) until analysis.[5]

Protocol for Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For accurate analysis of fatty acids like this compound, derivatization is required to increase their volatility.

A. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Saponification: To an oil sample, add a solution of 0.5 M sodium hydroxide in methanol. Heat the mixture in a round-bottom flask with a condenser until the oil globule dissolves completely. This process cleaves the fatty acids from their triglyceride backbone.[7]

-

Esterification (Methylation): The fatty acid salts are then methylated. This can be achieved by adding a suitable reagent like boron trifluoride-methanol complex and heating. This step converts the fatty acids into their more volatile methyl esters (FAMEs).[7][8]

-

Extraction: After cooling, extract the FAMEs from the reaction mixture using an organic solvent such as hexane or iso-octane.[9]

-

Sample Preparation for Injection: The solvent layer containing the FAMEs is carefully separated, concentrated if necessary, and prepared for injection into the GC-MS system.

B. GC-MS Instrumentation and Conditions

The following parameters are a composite representation for the analysis of essential oils and FAMEs.

-

Gas Chromatograph: Agilent 8890 GC or similar.[10]

-

Mass Spectrometer: Agilent 5977C GC/MSD or similar.[10]

-

Column: A capillary column suitable for fatty acid or essential oil analysis, such as an Agilent J&W HP-5ms (30 m x 0.25 mm id, 0.25 µm film thickness) or an Agilent HP-88, is recommended.[8][10]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

-

Oven Temperature Program:

-

Initial temperature: 75°C, hold for a few minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 15 minutes.

-

(Note: This is an example program; it must be optimized for the specific separation required).[11]

-

-

Injector:

-

Mode: Splitless.

-

Temperature: 250°C.

-

Injection Volume: 1 µL.[11]

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 220°C.[11]

-

Scan Range: 40-350 amu.

-

-

Compound Identification: Identification is achieved by comparing the retention times of the peaks with those of known standards and matching the mass spectra against a reference library such as the NIST library.[12]

Biosynthesis of Unsaturated Fatty Acids

While the specific biosynthetic pathway for this compound has not been fully elucidated, it is understood to follow the general mechanism of fatty acid synthesis and subsequent modification. In fungi and plants, fatty acid synthesis is a cyclical process that builds the hydrocarbon chain, followed by enzymatic modifications to introduce double bonds.[13][14][15]

The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA.[13] The multi-enzyme Fatty Acid Synthase (FAS) complex then catalyzes the iterative addition of two-carbon units from malonyl-CoA to a growing acyl chain.[13][16] This cycle produces saturated fatty acids, typically with a chain length of 16 or 18 carbons.[15] To generate an unsaturated fatty acid like this compound, the saturated precursor (undecanoic acid, C11:0) must undergo desaturation. This is accomplished by fatty acid desaturase enzymes, which are oxygen-dependent and typically located in the endoplasmic reticulum.[15][17] These enzymes introduce a double bond at a specific position on the fatty acid chain.

Caption: General pathway for unsaturated fatty acid biosynthesis.

References

- 1. Biocontrol effects of chemical molecules derived from Beauveria bassiana against larvae of Tuta absoluta (Meyrick) (Lepidoptera: Gelechiidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Coriandrum sativum L. (Coriander) Essential Oil: Antifungal Activity and Mode of Action on Candida spp., and Molecular Targets Affected in Human Whole-Genome Expression | PLOS One [journals.plos.org]

- 5. ukm.my [ukm.my]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. blogs.hsc.edu [blogs.hsc.edu]

- 8. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - Development of Gas Chromatography/ Mass Spectrometry for the Determination of Essential Fatty Acids in Food Supplemental Oil Products [oak.go.kr]

- 9. lipidmaps.org [lipidmaps.org]

- 10. agilent.com [agilent.com]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. PRELIMINARY PHYTOCHEMICAL SCREENING AND GC-MS ANALYSIS OF BIOACTIVE CONSTITUENTS IN THE ETHANOLIC EXTRACT OF EMPTY FRUIT BUNCHES – Journal Clean WAS (JCleanWAS) [jcleanwas.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi [frontiersin.org]

- 15. Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aocs.org [aocs.org]

- 17. Biosynthesis of polyunsaturated fatty acids in lower eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Undecenoic Acid (CAS 4189-02-0): A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the available scientific information on 2-Undecenoic acid (CAS 4189-02-0). It is important to note that while this document aims to be thorough, a significant portion of the detailed biological and mechanistic data available in the public domain pertains to the closely related isomer, 10-undecenoic acid (undecylenic acid). Due to the structural similarity and the frequent use of the general term "undecenoic acid" in literature, this information is included for contextual and comparative purposes. However, direct extrapolation of quantitative data and specific biological activities from the 10-isomer to the 2-isomer should be approached with caution, as the position of the double bond can influence the molecule's properties. All information specifically concerning this compound is explicitly stated as such.

Core Chemical and Physical Properties

This compound is an unsaturated fatty acid with a carbon chain of eleven atoms and a double bond at the second carbon position. Its chemical structure and properties make it a subject of interest in various research and industrial applications, including the synthesis of specialty chemicals and its potential as a bioactive molecule.[1]

| Property | Value | Reference(s) |

| CAS Number | 4189-02-0 | [2][3][4] |

| Molecular Formula | C₁₁H₂₀O₂ | [2][3] |

| Molecular Weight | 184.28 g/mol | [2][3] |

| Appearance | Colorless to light orange to yellow clear liquid | [2] |

| Melting Point | 10 - 12 °C | [2] |

| Density | 0.910 g/cm³ | [2] |

| Refractive Index | 1.460 | [2] |

| Purity (GC) | ≥ 70% | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

Synthesis and Purification

General Synthesis of Undecenoic Acid from Castor Oil

Undecenoic acid is commercially produced from castor oil, which is primarily composed of ricinoleic acid. The process involves the pyrolysis of ricinoleic acid at high temperatures.[5]

Experimental Protocol: Synthesis of Undecenoic Acid Methyl Ester (Precursor)

This protocol describes the synthesis of the methyl ester of undecylenic acid, a common precursor.

-

Dissolve 50 g of undecylenic acid in 200 ml of 2% sulfuric acid in methanol.[6]

-

Reflux the reaction mixture at 65 °C for 2 hours.[6]

-

Concentrate the product mixture using a rotary evaporator.[6]

-

Extract the product with ethyl acetate.[6]

-

Remove the ethyl acetate to obtain the crude product.[6]

-

Purify the crude product by passing it through activated basic alumina to remove any unconverted undecylenic acid.[6] The reported yield is up to 95%.[6]

Purification by Molecular Distillation

Crude undecenoic acid can be purified using a three-stage molecular distillation process to achieve high purity.[7]

Experimental Protocol: Three-Stage Molecular Distillation

-

First Stage (Dehydration and Degassing): The crude undecenoic acid is fed into a thin-film distiller. The operating conditions are a vacuum of -0.085 to -0.095 MPa and a temperature of 50-80 °C.[7]

-

Second Stage (Removal of Low-Boiling Impurities): The dehydrated and degassed product is transferred to a second-stage molecular distiller. Under a vacuum of 100 Pa to -0.1 MPa and a temperature of 50-70 °C, low-boiling impurities such as aldehydes and alcohols are removed.[8]

-

Third Stage (Isolation of High-Purity Product): The product from the second stage is fed into a third-stage molecular distiller. At a vacuum of 100 Pa to -0.1 MPa and a temperature of 80-95 °C, the high-purity undecenoic acid is separated from high-boiling point residues.[8]

Caption: General workflow for the synthesis and purification of undecenoic acid.

Biological Activities and Mechanisms of Action

While specific data for this compound is limited, the biological activities of undecenoic acids, particularly the 10-isomer, have been studied, revealing potent antifungal and potential anticancer properties.

Antifungal Activity

Undecenoic acid is a well-established antifungal agent.[9][10] Its mechanism of action is believed to be multifaceted, primarily targeting the fungal cell membrane.[10]

Mechanism of Action:

-

Disruption of Fungal Cell Membrane: The lipophilic nature of undecenoic acid allows it to integrate into the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.[10]

-

Inhibition of Ergosterol Synthesis: There is evidence that undecenoic acid can interfere with the synthesis of ergosterol, a crucial component of the fungal cell membrane.[10]

-

Inhibition of Morphogenesis: It has been shown to inhibit the transition of Candida albicans from its yeast form to the more virulent hyphal form.[11]

Caption: Proposed antifungal mechanism of action for undecenoic acid.

Antifungal Activity Data (Primarily for 10-Undecenoic Acid and Derivatives)

| Fungal Species | Strain | Compound | Method | MIC/IC₅₀ | Reference(s) |

| Candida albicans | SC5314 | 10-Undecenoic Acid | Broth Microdilution | >3 mM (inhibits biofilm formation) | [12] |

| Candida albicans | ATCC 90028 | 10-Undecenoic Acid | Agar-based Assay | MIC₅₀ <0.0125% | [12] |

| Aspergillus fumigatus | ATCC 204305 | 10-Undecenoic Acid | Broth Microdilution | >168.9 µM | [12] |

| Trichophyton mentagrophytes | ATCC 28185 | 10-Undecenoic Acid | Broth Microdilution | >168.9 µM | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

-

Inoculum Preparation: Culture fungal isolates (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[12] Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute in RPMI 1640 medium to the final inoculum concentration.[12]

-

Drug Dilution: Serially dilute this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.[12]

-

Inoculation and Incubation: Inoculate each well with the fungal suspension. Incubate the plate at 35°C for 24-48 hours.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control well, determined by visual inspection or spectrophotometric reading.[12]

Anticancer Activity

Recent studies have explored the cytotoxic effects of undecenoic acid against mammalian cancer cells, suggesting a pro-apoptotic mechanism of action.[13][14][15]

Mechanism of Action:

A formulation of undecylenic acid with L-Arginine (GS-1) has been shown to induce apoptosis in cancer cells.

-

Cellular Uptake: The undecylenic acid formulation is transported into cancer cells via the Fatty Acid Transport Protein 2 (FATP2).[13][14][15]

-

Mitochondrial Disruption: Intracellularly, it leads to a reduction in the mitochondrial membrane potential.[13][14][15]

-

Caspase Activation: This disruption triggers the activation of the caspase cascade, including executioner caspases-3 and -7.[13][14][15]

-

Apoptosis: The activated caspases lead to programmed cell death.[13][14][15]

Caption: Proposed pro-apoptotic mechanism of undecenoic acid in cancer cells.

Cytotoxicity Data (for an Undecylenic Acid Formulation, GS-1)

| Cell Line | Cell Type | IC₅₀ (µM) | Reference(s) |

| HeLa | Cervical Cancer | ~150 | [16] |

| A549 | Lung Cancer | ~200 | [16] |

| Jurkat | T-cell Leukemia | ~150 | [16] |

| U937 | Histiocytic Lymphoma | ~100 | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value from the dose-response curve.[12]

Pharmacokinetics and Toxicology

Toxicology Summary:

-

GHS Classification: Causes skin irritation and serious eye irritation.[3]

-

General Safety: Undecylenic acid is used in topical over-the-counter antifungal preparations, indicating a degree of safety for topical application.[19] However, it can be irritating to mucous membranes.[20]

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis for the creation of various bioactive molecules and specialty chemicals.[2] Its applications are found in:

-

Biotechnology: As a precursor for pharmaceuticals and agrochemicals.[2]

-

Cosmetics: Used as a moisturizing agent and natural preservative.[2]

-

Polymer Science: Employed in the production of specialty polymers.[2]

The antifungal and potential anticancer properties of undecenoic acids make them interesting lead compounds for further investigation in drug discovery and development. The ability to modify the carboxylic acid group allows for the synthesis of derivatives with potentially improved efficacy, bioavailability, and reduced toxicity.[1][6]

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C11H20O2 | CID 5282728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thegoodscentscompany.com [thegoodscentscompany.com]

- 5. Undecenoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. pharmacyjournal.in [pharmacyjournal.in]

- 7. researchgate.net [researchgate.net]

- 8. CN102417447B - Production method of undecylenic acid - Google Patents [patents.google.com]

- 9. Omega-3 fatty acids: new insights into the pharmacology and biology of docosahexaenoic acid, docosapentaenoic acid, and eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 11. This compound | 4189-02-0 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.monash.edu [research.monash.edu]

- 16. Undecylenic acid or Undecenoic acid Manufacturers, SDS [mubychem.com]

- 17. researchgate.net [researchgate.net]

- 18. The effects of unsaturated fatty acids on hepatic microsomal drug metabolism and cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Undecylenic acid - Wikipedia [en.wikipedia.org]

- 20. altmedrev.com [altmedrev.com]

Alpha,beta-unsaturated monocarboxylic acid properties

An In-depth Technical Guide on the Properties of Alpha,beta-unsaturated Monocarboxylic Acids

Introduction

Alpha,beta-unsaturated monocarboxylic acids are a class of organic compounds characterized by a carboxyl group conjugated with a carbon-carbon double bond between the alpha and beta positions.[1][2] This structural motif, with the general formula R-CH=CH-COOH, confers unique electronic properties and reactivity, making these compounds crucial building blocks in organic synthesis and important moieties in biologically active molecules.[3] Their extended conjugation makes them susceptible to nucleophilic attack at the β-carbon, a reactivity pattern known as vinylogous.[1] This guide provides a comprehensive overview of their physical and chemical properties, synthesis, key reactions, and their significance in the context of drug development and biological signaling pathways.

Physical and Spectroscopic Properties

The physical properties of α,β-unsaturated monocarboxylic acids are influenced by their ability to form strong intermolecular hydrogen bonds, often leading to the formation of dimers.[4][5] This results in relatively high boiling points compared to other organic molecules of similar molecular weight.[5][6] Solubility in water decreases as the length of the hydrocarbon chain increases.[4][6]

Data Presentation: Physical Properties

The table below summarizes key physical data for several common α,β-unsaturated monocarboxylic acids.

| Compound Name | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | Solubility in Water |

| Acrylic Acid | CH₂=CHCOOH | 72.06 | 14 | 141 | 4.25 | Miscible |

| Crotonic Acid | CH₃CH=CHCOOH | 86.09 | 71.6 | 185 | 4.69 | 9.4 g/100 mL (25 °C) |

| Methacrylic Acid | CH₂=C(CH₃)COOH | 86.09 | 16 | 161 | 4.66 | 9.7 g/100 mL (25 °C) |

| Cinnamic Acid | C₆H₅CH=CHCOOH | 148.16 | 133 | 300 | 4.44 | 0.4 g/L (25 °C) |

Data compiled from various sources.

Data Presentation: Spectroscopic Properties

The conjugated system in these molecules gives rise to characteristic spectroscopic signatures.

| Spectroscopic Method | Key Features and Typical Values |

| UV-Vis Spectroscopy | Intense absorption (π → π* transition) typically in the range of 200-300 nm. The exact λmax is sensitive to substitution and solvent. |

| Infrared (IR) Spectroscopy | - C=O Stretch: 1680-1710 cm⁻¹ (shifted to lower frequency due to conjugation) - C=C Stretch: 1620-1650 cm⁻¹ - O-H Stretch: Broad absorption from 2500-3300 cm⁻¹ |

| ¹H NMR Spectroscopy | - Vinylic Protons (α and β): δ 5.5-7.5 ppm, with distinct coupling constants (J) for cis (~10 Hz) vs. trans (~15 Hz) isomers. - Carboxylic Proton: δ 10-13 ppm (broad singlet) |

| ¹³C NMR Spectroscopy | - Carbonyl Carbon (C=O): δ 165-175 ppm - Alpha-Carbon (Cα): δ 120-130 ppm - Beta-Carbon (Cβ): δ 130-145 ppm |

Synthesis and Experimental Protocols

These acids can be prepared through various methods, including the Perkin reaction, Knoevenagel condensation, and carboxylation of organometallic reagents.[3][7][8]

| Synthesis Method | Description | Advantages | Disadvantages |

| Perkin Reaction | Condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[7][9] | Well-established method for cinnamic acids. | Can lead to the formation of unwanted side products.[7] Requires high temperatures. |

| Knoevenagel Condensation | Reaction of an aldehyde or ketone with an active methylene compound (like malonic acid) in the presence of a weak base (e.g., pyridine).[10] | Milder conditions than Perkin reaction. Often gives good yields. | Spontaneous decarboxylation is a common feature.[10] |

| Carboxylation Reactions | Reaction of organometallic reagents (e.g., alkenylzirconocenes or organozinc reagents) with CO₂.[8] | High regio- and stereoselectivity. Good functional group tolerance. | Requires preparation of organometallic intermediates. |

Experimental Protocol: Synthesis of Cinnamic Acid via Perkin Reaction

This protocol is based on the condensation of benzaldehyde and acetic anhydride.[9][11][12]

Materials and Equipment:

-

Chemicals: Benzaldehyde (5 mL), Acetic Anhydride (7 mL), Fused Potassium Acetate (3 g), Saturated Sodium Carbonate solution, Concentrated HCl, Hot Water, Activated Charcoal.

-

Apparatus: 250 mL Round-Bottom Flask (RBF), air condenser, oil bath, beakers, separating funnel, Büchner funnel, filter paper.

Procedure:

-

Place 5 mL of benzaldehyde, 7 mL of acetic anhydride, and 3 g of fused potassium acetate into a 250 mL RBF.[9]

-

Fit an air condenser to the flask and heat the mixture in an oil bath at 160-180°C for 3-4 hours.[9][11]

-

While still hot, pour the reaction mixture into approximately 100 mL of water in a larger flask.[9]

-

Add a saturated solution of sodium carbonate slowly and with stirring until the solution is alkaline to litmus paper. This neutralizes unreacted acetic anhydride and converts cinnamic acid to its soluble sodium salt.[9]

-

If unreacted benzaldehyde is present as an oily layer, transfer the mixture to a separating funnel and extract it with a suitable solvent like ether. Discard the organic layer.[9]

-

Transfer the aqueous layer to a beaker, add a small amount of activated charcoal to decolorize the solution, and heat to boiling.

-

Filter the hot solution to remove the charcoal.

-

Cool the filtrate and acidify it by slowly adding concentrated HCl until the precipitation of white crystals of cinnamic acid is complete.[11]

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the cinnamic acid crystals by suction filtration using a Büchner funnel, wash with a small amount of cold water, and allow them to air dry.[11]

-

The product can be further purified by recrystallization from hot water.

Mandatory Visualization: Synthesis Workflow

Caption: Workflow for Cinnamic Acid Synthesis via Perkin Reaction.

Chemical Reactivity and Key Reactions

The conjugated system of α,β-unsaturated carboxylic acids dictates their reactivity. The carbonyl group withdraws electron density, making the β-carbon electrophilic and susceptible to nucleophilic attack (conjugate or 1,4-addition).[1] They also undergo typical reactions of both carboxylic acids and alkenes.[2][13]

Key Reactions:

-

Michael Addition: This is the conjugate 1,4-addition of a nucleophile (the Michael donor, often a stabilized carbanion like an enolate) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[14][15][16] This reaction is fundamental for forming C-C bonds.[16]

-

Hydration and Hydrohalogenation: Unlike simple alkenes, the addition of unsymmetrical reagents like water or HBr occurs in an anti-Markovnikov fashion.[13] The reaction is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack at the β-carbon.[13]

-

Diels-Alder Reaction: The electron-withdrawing nature of the carboxyl group makes the double bond in these acids effective dienophiles for [4+2] cycloaddition reactions.[1]

-

Decarboxylation: While not always facile, some α,β-unsaturated acids can undergo decarboxylation under thermal or acidic conditions, particularly if the resulting intermediate is stabilized.[17]

Mandatory Visualization: Michael Addition Mechanism

Caption: General Mechanism of Michael Addition.

Role in Drug Development and Biological Systems

The α,β-unsaturated carbonyl moiety is a "privileged scaffold" found in many natural products and synthetic compounds with diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][18]

Their biological activity is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues (primarily cysteine thiols) in proteins.[19][20] This covalent modification can alter protein function and modulate signaling pathways.

Signaling Pathway Involvement: Nrf2-EpRE Pathway

One of the most critical pathways modulated by these compounds is the Keap1-Nrf2 pathway, a primary regulator of the cellular antioxidant response.

-

Under normal conditions: The transcription factor Nrf2 is bound by its inhibitor Keap1, which targets it for ubiquitination and degradation.

-

Activation by Electrophiles: Electrophilic compounds, such as α,β-unsaturated acids or their metabolites, can covalently modify reactive cysteine sensors on Keap1.

-

Nrf2 Release: This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.

-

Gene Transcription: Stabilized Nrf2 translocates to the nucleus, binds to the Electrophile Response Element (EpRE) or Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective phase II detoxification and antioxidant enzymes (e.g., Heme Oxygenase-1, Quinone Reductases).[21]

This mechanism is a key area of interest in drug development for diseases involving oxidative stress and inflammation.[19] However, this same reactivity can also lead to cytotoxicity if not properly controlled.[19] Furthermore, bioactivation, such as through acyl glucuronidation, can enhance the reactivity of these compounds towards biological thiols, a crucial consideration in drug metabolism and safety assessment.[22]

Mandatory Visualization: Nrf2-EpRE Signaling Pathway

Caption: Activation of Nrf2-EpRE Pathway by α,β-Unsaturated Carbonyls.

Conclusion

Alpha,beta-unsaturated monocarboxylic acids are a functionally rich class of molecules whose properties are dominated by the electronic interplay between the carboxyl group and the conjugated double bond. This unique structure provides access to a wide range of chemical transformations, most notably conjugate additions, making them invaluable in synthetic chemistry. In biological systems, this same reactivity allows them to modulate protein function and critical signaling pathways, presenting both therapeutic opportunities and toxicological challenges. A thorough understanding of their synthesis, reactivity, and biological interactions is therefore essential for professionals in chemical research and drug development.

References

- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 3. One-Pot Approach to α,β-Unsaturated Carboxylic Acids - ChemistryViews [chemistryviews.org]

- 4. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jocpr.com [jocpr.com]

- 8. α,β-Unsaturated compound synthesis by carboxylation [organic-chemistry.org]

- 9. scribd.com [scribd.com]

- 10. bepls.com [bepls.com]

- 11. fchpt.stuba.sk [fchpt.stuba.sk]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. byjus.com [byjus.com]

- 16. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Signaling pathways involved in phase II gene induction by alpha, beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bioactivation of α, β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of 2-Undecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Undecenoic acid (also known as Undecylenic acid), a compound utilized in various research and development applications. The following sections detail the hazardous properties, handling procedures, emergency protocols, and toxicological data to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial for personnel to be aware of these hazards before handling the substance.

GHS Classification: [1][2][3][4]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3

-

Hazardous to the Aquatic Environment, Long-term (Chronic) Hazard: Category 3

Signal Word: Warning

Hazard Statements: [1][2][3][4]

-

H335: May cause respiratory irritation.

-

H412: Harmful to aquatic life with long lasting effects.

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound.

Table 1: Acute Toxicity Data

| Route of Exposure | Species | LD50/LC50 Value | Reference |

| Oral | Rat | 2500 mg/kg | [1][5][6][7][8][9][10] |

| Oral | Mouse | 8150 mg/kg | [1][6] |

| Dermal | Guinea Pig | 50 mg/kg | [1][6] |

| Dermal | Rabbit | > 5,000 mg/kg |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | Solid (low melting point) or Liquid | [1] |

| Appearance | Light yellow | |

| Boiling Point | 138 - 140 °C / 280.4 - 284 °F | |

| Flash Point | 148 °C / 298.4 °F (Closed Cup) | [1] |

| Autoignition Temperature | 275 °C / 527 °F | [1] |

Experimental Protocols

The classification of this compound as a skin and eye irritant is based on standardized experimental protocols, primarily the OECD Test Guidelines.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit. An untreated area of the skin serves as a control.

-

Methodology:

-

A dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to a test site of approximately 6 cm².

-

The exposure period is typically 4 hours, after which the residual test substance is removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after removal.

-

Observations can continue for up to 14 days to assess the reversibility of the effects.

-

The severity of the skin reactions is scored, and these scores are used to classify the substance.

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to determine the potential of a substance to cause serious eye damage or irritation.

-

Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal, usually an albino rabbit, with the untreated eye serving as a control.

-

Methodology:

-

A single dose of the substance is instilled into the conjunctival sac of one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

The observation period can be extended up to 21 days to evaluate the reversibility of the effects.

-

The scores from these observations are used to classify the eye irritation potential of the substance.

-

Safe Handling and Storage

Adherence to proper handling and storage procedures is essential to minimize the risk of exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: In case of inadequate ventilation or when handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge.

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as oxidizing agents, reducing agents, acids, and alkalis.[1]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First-Aid Measures

-

After Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

After Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove contaminated clothing and wash it before reuse.

-

After Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

After Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician.[10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, alcohol-resistant foam, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Fire may produce irritating, corrosive, and/or toxic gases.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.

Workflow Diagrams

The following diagrams illustrate the recommended workflows for handling and emergency response.

Caption: General workflow for safe handling and emergency response.

Caption: Decision workflow for handling and first aid.

References

- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 2. This compound | C11H20O2 | CID 5282728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arkema.com [arkema.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Undecenoic acid, Undecylenic acid SDS of Manufacturers [pharmacopeia.mubychem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrumrx.com [spectrumrx.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to the Solubility of 2-Undecenoic Acid for Researchers and Drug Development Professionals

An In-depth Analysis of 2-Undecenoic Acid's Solubility in Various Solvents, its Biological Implications, and Methodologies for Determination

Introduction

This compound, an unsaturated fatty acid, is a compound of significant interest in the pharmaceutical and biotechnology sectors. Its utility as an antifungal agent and as a versatile building block in the synthesis of novel therapeutic agents underscores the importance of understanding its physicochemical properties.[1][2] A critical parameter governing its application in drug formulation and development is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound, details experimental protocols for its determination, and explores the biological pathways influenced by its solubility.

Quantitative Solubility Data of this compound and Related Compounds

The solubility of this compound is a key determinant of its bioavailability and efficacy in various formulations. While qualitative descriptions of its solubility are readily available, precise quantitative data can be limited. This section presents a compilation of available quantitative solubility data for this compound and its saturated analog, undecanoic acid, to provide a comparative reference for formulation scientists.

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| trans-2-Undecenoic Acid | Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Not Specified | [3] |

| Undecanoic Acid | Ethanol | ~25 mg/mL | Not Specified | Saturated analog, for reference.[4] |

| Undecanoic Acid | Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Not Specified | Saturated analog, for reference.[4] |

| This compound | Water | 28.17 mg/L (estimated) | 25 | [5] |

| 10-Undecenoic Acid | Ethanol (96%) | Freely Soluble | Not Specified | Qualitative data for isomer.[6][7] |

| 10-Undecenoic Acid | Chloroform | Miscible | Not Specified | Qualitative data for isomer.[8][9] |

| 10-Undecenoic Acid | Diethyl Ether | Miscible | Not Specified | Qualitative data for isomer.[8][9] |

| 10-Undecenoic Acid | Benzene | Miscible | Not Specified | Qualitative data for isomer.[9] |

| 10-Undecenoic Acid | Water | Practically Insoluble | Not Specified | Qualitative data for isomer.[6][7][9] |

Note: "Freely Soluble" and "Miscible" are qualitative terms from pharmacopeial standards indicating that a relatively large amount of solute dissolves in the solvent. The quantitative data for undecanoic acid is provided as a proxy due to the limited availability of specific data for this compound. Researchers should perform their own solubility studies for specific formulation development.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for preclinical and formulation studies. The following are detailed methodologies for key experiments to ascertain the solubility of this compound.

Gravimetric Method for Solubility Determination

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid solute in a liquid solvent.

Principle: This method involves preparing a saturated solution of the compound of interest at a specific temperature. A known volume of the supernatant is then evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to the chosen solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker incubator).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[10]

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette. To avoid aspirating solid particles, the pipette tip can be fitted with a filter (e.g., a small piece of cotton wool or a syringe filter).

-

-

Evaporation and Weighing:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a water bath, or in a vacuum oven at a temperature that does not degrade the solute).[11]

-

Once the solvent is completely evaporated, cool the evaporating dish in a desiccator to room temperature.

-

Weigh the dish containing the dried solute on an analytical balance.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Mass of solute (g)) / (Volume of supernatant (L))

-

UV-Vis Spectrophotometric Method for Solubility Determination

For compounds that possess a chromophore, UV-Vis spectrophotometry offers a sensitive and rapid method for solubility determination.

Principle: This method relies on the direct relationship between the absorbance of a solution and the concentration of the analyte, as described by the Beer-Lambert law. A calibration curve is first established using solutions of known concentrations. The concentration of the analyte in a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Detailed Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound in the desired solvent with a known concentration.

-

Perform a serial dilution of the stock solution to obtain a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. The solvent used for the standards should be the same as the one used for the solubility study.[12]

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the concentration range of interest.

-

-

Preparation of Saturated Solution and Sample Analysis:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).

-

After reaching equilibrium, withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Biological Signaling Pathways and Experimental Workflows

The biological activity of this compound, particularly its antifungal properties, is intrinsically linked to its ability to interact with and disrupt fungal cell processes. Its solubility in biological matrices is a prerequisite for these interactions.

Antifungal Mechanism of Action of Undecenoic Acid

Undecenoic acid exerts its antifungal effects through a multi-pronged attack on fungal cells. Its primary mechanism involves the disruption of the fungal cell membrane's integrity. The lipophilic nature of its hydrocarbon tail allows it to intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of essential intracellular components.[1] Furthermore, undecenoic acid can inhibit key enzymes involved in fungal metabolism, including those responsible for ergosterol synthesis, a vital component of the fungal cell membrane.[1] It has also been shown to interfere with biofilm formation and the morphological transition of yeast to its more virulent hyphal form.[13]

Caption: Antifungal mechanism of this compound.

General Experimental Workflow for Solubility Determination

The process of determining the solubility of a compound like this compound follows a structured workflow to ensure accurate and reproducible results.

Caption: General workflow for solubility determination.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound, a compound with considerable potential in drug development. While quantitative solubility data in organic solvents remains an area for further investigation, the provided information on its aqueous insolubility and high solubility in organic systems, along with data for a structurally similar compound, offers a valuable starting point for formulation scientists. The outlined experimental protocols provide a robust framework for generating precise solubility data, and the elucidation of its antifungal mechanism of action highlights the importance of its solubility in achieving therapeutic efficacy. A thorough understanding of these principles is essential for harnessing the full potential of this compound in the development of new and effective therapeutic products.

References

- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 2. Easy and Safe Determination of Fatty Acids Using Spectrophotometric Technology | HunterLab [hunterlab.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound, 4189-02-0 [thegoodscentscompany.com]

- 6. drugfuture.com [drugfuture.com]

- 7. Undecylenic acid or Undecenoic acid BP Ph Eur USP Manufacturers [adipicacid.net]

- 8. Undecenoic acid | 112-38-9 [chemicalbook.com]

- 9. Undecenoic acid CAS#: 112-38-9 [m.chemicalbook.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]